2-Iodo-n-methylacetamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 213.02 g/mol. This compound features an iodine atom attached to the second carbon of a methylacetamide structure, which consists of a methyl group and an acetamide functional group. The presence of the iodine atom contributes to its reactivity, making it a useful building block in various synthetic applications.
MIAA's primary mechanism of action involves the alkylation of cysteine residues in proteins. This modification can have several effects:
MIAA is a potentially hazardous compound and should be handled with appropriate precautions:
Synthesis of 2-Iodo-n-methylacetamide can be achieved through various methods:
Several compounds share structural similarities with 2-Iodo-n-methylacetamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methylacetamide | C3H7NO | Lacks halogen; used as a solvent and intermediate |
2-Iodo-N,N-dimethylacetamide | C4H10INO | Contains two methyl groups; more sterically hindered |
N-Iodosuccinimide | C4H6INO | Used as a reagent in organic synthesis |
2-Bromo-N-methylacetamide | C3H6BrN | Similar reactivity but with bromine instead of iodine |
Uniqueness: The presence of iodine in 2-Iodo-n-methylacetamide enhances its reactivity compared to non-halogenated analogs, making it particularly useful in synthetic applications where halogen atoms facilitate nucleophilic substitutions.